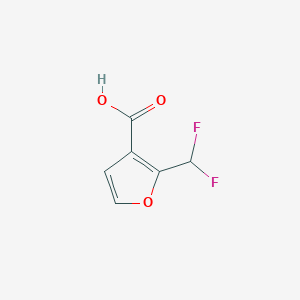

2-(Difluoromethyl)furan-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(difluoromethyl)furan-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2O3/c7-5(8)4-3(6(9)10)1-2-11-4/h1-2,5H,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXWRPUSAOKMRQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1C(=O)O)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Difluoromethyl Furan 3 Carboxylic Acid and Its Analogues

Strategies for Introducing the Furan (B31954) Ring System

Cyclization Reactions in Furan Synthesis

Cyclization reactions are a cornerstone of furan synthesis, providing a direct route to the heterocyclic core from acyclic precursors. One of the most classic and enduring methods is the Paal-Knorr synthesis , which involves the dehydration of 1,4-dicarbonyl compounds under non-aqueous acidic conditions to form the furan ring. pharmaguideline.com Another foundational method is the Feist-Benary furan synthesis , which utilizes the reaction of an α-halo ketone with the enolate of a β-dicarbonyl compound. pharmaguideline.com

Modern variations and new discoveries continue to expand the synthetic chemist's toolkit. For instance, gold-catalyzed dehydrative cyclizations of heteroatom-substituted propargylic alcohols offer an efficient route to furans under mild, open-flask conditions with low catalyst loadings. organic-chemistry.org Similarly, gold nanoparticles supported on titanium dioxide have been shown to catalyze the cycloisomerization of conjugated allenones into furans. organic-chemistry.org

A convenient synthesis for furan-3-carboxylic acid, a key structural precursor, involves the aromatization of 4-trichloroacetyl-2,3-dihydrofuran. This is followed by the nucleophilic displacement of the trichloromethyl group, which can be achieved using hydroxides, alcohols, or amines to yield the desired carboxylic acid or its corresponding ester and amide derivatives. researchgate.net

Cascade Reactions for Polysubstituted Furan Derivatives

Cascade reactions, also known as tandem or domino reactions, offer a highly efficient approach to building complex molecules like polysubstituted furans in a single synthetic operation. These reactions minimize waste and purification steps by combining multiple bond-forming events sequentially without isolating intermediates.

Recent innovations in this area include a phosphoric acid-catalyzed regioselective cascade cyclization/amination of para-quinone methides with β-ketodinitriles, which produces trisubstituted furan derivatives in good yields. researchgate.netresearchgate.net Another example is a lipase-catalyzed one-pot, three-component reaction of benzoylacetonitriles, aldehydes, and benzoyl chlorides to produce tetrasubstituted furans. This method is noted for its mild, environmentally friendly conditions. mdpi.com Furthermore, a combination of triazole-gold and copper catalysts can achieve a three-step reaction cascade starting from propargyl alcohol and an alkyne to furnish di-, tri-, and tetrasubstituted furans. acs.org

Introduction of the Difluoromethyl Moiety

The introduction of a difluoromethyl group onto a furan ring is a critical step in the synthesis of the target compound. This can be achieved through various fluorination strategies.

Direct Difluoromethylation of Precursor Structures

Direct C-H difluoromethylation offers an atom-economical approach to installing the CHF2 group onto a pre-formed furan ring. A notable method involves a copper-catalyzed C-2 difluoromethylation of furans. acs.orgacs.orgfigshare.com This process selectively introduces a CF2CO2Et group at the C-2 position, which can then be decarboxylated to yield the final C-2-CF2H substituted furan. acs.orgacs.org The reaction is tolerant of various functional groups and has been demonstrated on a gram scale. acs.org

| Catalyst/Reagents | Substrate | Product | Yield | Reference |

| CuI, 1,10-phenanthroline, K2CO3, Ethyl bromodifluoroacetate | Furan | Ethyl 2-(furan-2-yl)-2,2-difluoroacetate | 52% | acs.org |

| CuI, 1,10-phenanthroline, K2CO3, Ethyl bromodifluoroacetate | 2-Phenylfuran | Ethyl 2,2-difluoro-2-(5-phenylfuran-2-yl)acetate | 58% | acs.org |

| CuI, 1,10-phenanthroline, K2CO3, Ethyl bromodifluoroacetate | Furan-3-ylmethanethiol | Mixture of C-2 and C-5 regioisomers | 45% | acs.org |

A one-step protocol for the difluoromethylation of carboxylic acids has been developed that utilizes an in situ generated difluorinated phosphorus ylide, Ph3P=CF2. nih.gov This method involves the reaction of the ylide with intermediate acyl chlorides. nih.gov Depending on the reaction conditions and the structure of the carboxylic acid, this transformation can selectively yield either bis-difluoromethylated alcohols or difluorinated ketones. nih.govdoi.org This approach is particularly effective for aromatic acids. nih.gov The ylide itself can act as a nucleophile, and subsequent hydrolytic cleavage of the carbon-phosphorus bond in the intermediate phosphonium (B103445) salt provides the difluoromethylated product. acs.org

| Starting Material | Reagents | Product Type | Yield | Reference |

| 4-Methoxybenzoic acid | Oxalyl chloride, DMF, Ph3P=CF2 precursors | Bis-difluoromethylated alcohol | 96% | doi.org |

| 4-Nitrobenzoic acid | Oxalyl chloride, DMF, Ph3P=CF2 precursors | Bis-difluoromethylated alcohol | 92% | doi.org |

| Furan-2-carboxylic acid | Oxalyl chloride, DMF, Ph3P=CF2 precursors | Bis-difluoromethylated alcohol | 70% | doi.org |

| 2,2-Dimethylpropanoic acid | Oxalyl chloride, DMF, Ph3P=CF2 precursors | Difluoromethyl ketone | 65% | doi.org |

O-difluoromethylation introduces a difluoromethyl group onto the oxygen atom of a carboxylic acid, forming a difluoromethyl ester (R-COO-CHF2). While this does not directly produce C-difluoromethylated compounds like 2-(difluoromethyl)furan-3-carboxylic acid, it is a relevant transformation for carboxylic acid precursors.

A practical method for this transformation uses commercially available bromodifluoromethyl)trimethylsilane (TMSCF2Br) in an aqueous base system. researchgate.netnih.govacs.org This bench-top reaction is air-stable and proceeds under mild conditions, making it suitable for a wide range of aliphatic and aromatic carboxylic acids. researchgate.netnih.govacs.org The reaction is believed to proceed through the generation of difluorocarbene (:CF2) from TMSCF2Br, which then reacts with the carboxylate anion. acs.org

Another approach involves using difluoromethylene phosphobetaine as a difluorocarbene precursor under additive-free conditions, with p-xylene being the optimal solvent. chemrevlett.com The proposed mechanism involves the generation of difluorocarbene, which is then trapped by the O-H group of the carboxylic acid, followed by a 1,2-hydride migration to yield the difluoromethyl ester. chemrevlett.com

| Reagent | Substrate Scope | Key Features | Reference |

| TMSCF2Br | Aliphatic and aromatic carboxylic acids, FDA-approved drugs | Air-stable, mild aqueous conditions, bench-top setup | researchgate.netnih.govacs.org |

| Difluoromethylene phosphobetaine | Aromatic carboxylic acids | Additive-free, requires elevated temperature (90 °C) | chemrevlett.com |

Fluorination of Existing Furanic Scaffolds

The direct introduction of fluorine onto a pre-formed furan ring is a common and versatile approach. Several methodologies have been developed to achieve this transformation, each with its own advantages and substrate scope.

Decarboxylative fluorination offers a direct method to replace a carboxylic acid group with a fluorine atom. This transformation is particularly useful for the synthesis of fluoro-heterocycles from readily available carboxylic acid precursors. A notable method involves a transition-metal-free approach using an electrophilic fluorinating agent.

A study has reported the decarboxylative fluorination of a range of electron-rich five-membered heteroaromatic carboxylic acids, including furan-2-carboxylic acid, using Selectfluor as the fluorinating agent. uwindsor.caresearchgate.netresearchgate.net This reaction proceeds under mild conditions and provides a direct route to fluorinated furans. While the specific example of 2-(difluoromethyl)furan-3-carboxylic acid is not detailed, the methodology is applicable to furan carboxylic acids in general. The reaction is typically carried out in a mixed solvent system, such as acetonitrile and water, in the presence of a base. uwindsor.caresearchgate.net

| Starting Material | Fluorinating Agent | Base | Solvent | Product | Yield (%) |

| Furan-2-carboxylic acid | Selectfluor | K₂CO₃ | CH₃CN/H₂O | 2-Fluorofuran | 65 |

| 5-Methylfuran-2-carboxylic acid | Selectfluor | K₂CO₃ | CH₃CN/H₂O | 2-Fluoro-5-methylfuran | 72 |

| 5-Bromofuran-2-carboxylic acid | Selectfluor | K₂CO₃ | CH₃CN/H₂O | 2-Bromo-5-fluorofuran | 58 |

| This table presents examples of decarboxylative fluorination on furan carboxylic acids based on the described methodology. uwindsor.ca |

The proposed mechanism involves the deprotonation of the carboxylic acid, followed by an interaction with Selectfluor, which facilitates the decarboxylation and subsequent fluorination. researchgate.net

Nucleophilic fluorination is a powerful tool for introducing fluorine, particularly in aromatic and heteroaromatic systems. This approach typically involves the displacement of a good leaving group, such as a nitro group (in fluorodenitration) or a halide, by a fluoride ion. nih.govresearchgate.net

Fluorodenitration is particularly effective in substrates where the nitro group is activated by electron-withdrawing groups. For instance, 3,5-dinitro-1-(pentafluorosulfanyl)benzene undergoes clean substitution of one nitro group with a fluorine atom upon treatment with TBAF hydrate. nih.gov While specific examples on furan systems are less common in readily available literature, the principle can be extended to suitably activated nitrofuran derivatives. A furan ring bearing a nitro group at a position activated towards nucleophilic attack could potentially undergo fluorodenitration. The choice of fluoride source is critical, with common reagents including potassium fluoride (KF), cesium fluoride (CsF), and tetraalkylammonium fluorides (e.g., TBAF). baranlab.orgresearchgate.net

| Substrate (Analogous System) | Fluoride Source | Solvent | Product |

| 3,5-Dinitro-1-(pentafluorosulfanyl)benzene | TBAF hydrate | N/A | 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene |

| Activated Aryl Halide | KF | Aprotic polar solvent | Aryl Fluoride |

| Activated Nitroarene | CsF | DMSO | Fluoroarene |

| This table illustrates the concept of nucleophilic fluorination with examples from analogous aromatic systems. nih.gov |

The success of nucleophilic fluorination on a furan scaffold would depend on the electronic properties of the ring and the nature of the leaving group.

This strategy involves the deprotonation of the furan ring at a specific position using a strong base, typically an organolithium reagent, to form a highly reactive organometallic intermediate. This intermediate is then quenched with an electrophilic fluorine source to install the fluorine atom. The regioselectivity of the metalation is often controlled by the presence of a directing metalation group (DMG). uoc.grrsc.org

For furan derivatives, heteroatom-containing substituents at the 3-position can direct lithiation to the 2-position. nih.gov It has been shown that 3-aryl and 3-styryl furans undergo preferential lithiation at the sterically hindered 2-position. researchgate.netnih.gov This regioselective lithiation can then be followed by the addition of an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI), to introduce a fluorine atom. Fluorine itself can act as a potent ortho-directing group in aromatic metalation. rsc.org

| Furan Derivative | Metalating Agent | Electrophilic Fluorine Source | Product |

| 3-Substituted Furan | n-BuLi | NFSI | 2-Fluoro-3-substituted Furan |

| Fluoroarene (Analogous) | LDA or LiTMP | Electrophile | ortho-Substituted Fluoroarene |

| This table outlines the general approach of metalation-fluorination. |

This two-step sequence provides a powerful method for the regiocontrolled synthesis of fluorinated furans that may be difficult to access through other means.

Radical fluorination methods have emerged as a valuable alternative for the synthesis of organofluorine compounds. These reactions typically involve the generation of a carbon-centered radical, which then reacts with a fluorine atom source.

One relevant approach is the silver-catalyzed decarboxylative fluorination of aliphatic carboxylic acids. uoc.gr In this method, a carboxyl radical is generated from the carboxylic acid, which then undergoes decarboxylation to form an alkyl radical. This radical is subsequently trapped by a fluorine source. A proposed mechanism involves the interaction of Ag(I) with an electrophilic fluorine source like Selectfluor to generate a Ag(III)-F species, which then oxidizes the carboxylic acid. While developed for aliphatic systems, this radical-based strategy could potentially be adapted for heteroaromatic carboxylic acids.

Visible light-promoted photoredox catalysis also enables the direct conversion of aliphatic carboxylic acids to the corresponding alkyl fluorides under redox-neutral conditions. This process involves the photon-induced oxidation of a carboxylate to form a carboxyl radical, which extrudes CO₂ to give an alkyl radical that is subsequently fluorinated. The application of such photoredox methods to furan carboxylic acids represents a promising area for future research.

| Radical Precursor | Catalyst/Promoter | Fluorine Source | Radical Intermediate | Product |

| Aliphatic Carboxylic Acid | AgNO₃ | Selectfluor® | Alkyl Radical | Alkyl Fluoride |

| Aliphatic Carboxylic Acid | Photoredox Catalyst (e.g., Ir or Ru complex) | Selectfluor® | Alkyl Radical | Alkyl Fluoride |

| This table summarizes radical fluorination approaches that could be conceptually applied to furan carboxylic acids. uoc.gr |

Construction of the Carboxylic Acid Functionality

The carboxylic acid group at the 3-position of the furan ring is a key functional handle. This group can be introduced by various methods, with the oxidation of a suitable precursor being a common and effective strategy.

The oxidation of precursor functional groups, such as aldehydes, alcohols, or even alkyl groups, on the furan ring is a straightforward method for the synthesis of furan carboxylic acids. nih.gov A variety of oxidizing agents and conditions have been employed for these transformations.

For instance, the oxidation of furfural (B47365) and its derivatives to the corresponding carboxylic acids can be achieved using various oxidants. A combination of a titanium silicate molecular sieve (TS-1) and acetic acid has been shown to efficiently catalyze the oxidation of furan derivatives to maleic acid using hydrogen peroxide. More controlled oxidation can afford the desired furan carboxylic acid. The oxidative rearrangement of 3-furyl alcohols, formed from the addition of organometallic reagents to 3-furfural, using N-bromosuccinimide (NBS) can lead to 2-substituted 3-furfurals, which can then be oxidized to the corresponding carboxylic acids.

| Furan Precursor | Oxidizing System | Product |

| 3-Furfural | e.g., KMnO₄, Ag₂O | Furan-3-carboxylic acid |

| 3-(Hydroxymethyl)furan | e.g., PCC, PDC | Furan-3-carboxylic acid |

| 3-Methylfuran | Strong oxidizing agent | Furan-3-carboxylic acid |

| This table provides examples of precursor oxidation to form furan carboxylic acids. |

The choice of oxidant and reaction conditions is crucial to avoid over-oxidation and degradation of the furan ring, which is susceptible to oxidative cleavage. nih.gov

Functional Group Interconversion Strategies

Functional group interconversion (FGI) represents a powerful and versatile approach for the synthesis of 2-(difluoromethyl)furan-3-carboxylic acid and its analogues. This strategy involves the transformation of a pre-existing functional group at the 2-position of a furan-3-carboxylate into a difluoromethyl group. Several precursors can be envisaged for this transformation, with the most common being the conversion of a carbonyl group (aldehyde or ketone) or a carboxylic acid.

One plausible and widely utilized method for the conversion of an aldehyde to a difluoromethyl group is deoxofluorination using reagents such as diethylaminosulfur trifluoride (DAST). In this approach, a 2-formylfuran-3-carboxylate ester would be the key intermediate. The synthesis of this intermediate can be achieved through established methods for the formylation of furan rings. The subsequent reaction with DAST would replace the carbonyl oxygen with two fluorine atoms to yield the desired 2-(difluoromethyl)furan-3-carboxylate ester, which can then be hydrolyzed to the final carboxylic acid.

Another FGI strategy involves the decarboxylative difluoromethylation of a suitable dicarboxylic acid precursor, such as furan-2,3-dicarboxylic acid. Modern advancements in catalysis have led to the development of methods for the enantioselective decarboxylative difluoromethylation of alkyl carboxylic acids using nickel catalysis, which could potentially be adapted for this system nih.gov. This approach offers the advantage of installing the difluoromethyl group with high stereocontrol if a chiral center is present or introduced.

The direct C-H difluoromethylation of a furan-3-carboxylate represents a more atom-economical FGI approach. Recent developments in radical chemistry have introduced reagents capable of direct difluoromethylation of heterocycles. For instance, zinc difluoromethanesulfinate (DFMS, Zn(SO₂CF₂H)₂) is a reagent that can generate a difluoromethyl radical, which can then be directed to the C-H bond at the 2-position of the furan ring nih.govnih.gov. This method is often mild, scalable, and tolerant of various functional groups.

The following table summarizes potential functional group interconversion strategies for the synthesis of 2-(difluoromethyl)furan-3-carboxylic acid esters.

| Starting Material | Reagent/Method | Intermediate | Final Product (after hydrolysis) | Key Advantages |

| 2-Formylfuran-3-carboxylate | Deoxofluorination (e.g., DAST) | 2-(Difluoromethyl)furan-3-carboxylate | 2-(Difluoromethyl)furan-3-carboxylic acid | Well-established transformation of aldehydes. |

| Furan-2,3-dicarboxylic acid | Decarboxylative Difluoromethylation | 2-(Difluoromethyl)furan-3-carboxylate | 2-(Difluoromethyl)furan-3-carboxylic acid | Potential for enantioselectivity. |

| Furan-3-carboxylate | Direct C-H Difluoromethylation (e.g., DFMS) | 2-(Difluoromethyl)furan-3-carboxylate | 2-(Difluoromethyl)furan-3-carboxylic acid | High atom economy, avoids pre-functionalization. |

Green Chemistry Approaches and Sustainable Synthetic Routes

In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes. For the synthesis of 2-(difluoromethyl)furan-3-carboxylic acid, several green and sustainable approaches can be considered, focusing on the use of renewable starting materials, energy-efficient reaction conditions, and the reduction of hazardous waste.

A key green strategy is the utilization of biomass-derived starting materials. Furan compounds, such as furfural and 5-hydroxymethylfurfural (HMF), are readily available from the dehydration of carbohydrates found in lignocellulosic biomass. These platform molecules can be converted into furan-3-carboxylic acid derivatives through various catalytic processes. For example, furan-2,3-dicarboxylic acid esters have been synthesized from marine biomass-derived galactaric acid, offering a renewable feedstock for a potential decarboxylative difluoromethylation route cas.cn.

The choice of difluoromethylating reagent and reaction conditions also plays a crucial role in the sustainability of the synthesis. Traditional fluorinating agents can be hazardous and generate significant waste. Modern approaches, such as photoredox catalysis, offer a greener alternative. For instance, the use of sodium difluoromethanesulfinate (CF₂HSO₂Na) as a difluoromethyl radical precursor under visible light irradiation with an organic photocatalyst represents a mild and environmentally benign method for the direct C-H difluoromethylation of heterocycles nih.gov. This approach often uses molecular oxygen from the air as a green oxidant, avoiding the need for stoichiometric chemical oxidants nih.gov.

Furthermore, the development of continuous flow processes for difluoromethylation reactions can enhance the safety and efficiency of the synthesis. Continuous flow reactors allow for precise control of reaction parameters, improved heat and mass transfer, and can often be operated at a smaller scale, minimizing the risks associated with handling reactive intermediates. The use of fluoroform (CHF₃), a non-ozone-depleting gas, as a difluoromethylating agent in continuous flow systems has been demonstrated for the synthesis of α-difluoromethyl-amino acids and represents a highly atom-efficient and green methodology sci-hub.se.

The following table outlines some green chemistry considerations for the synthesis of 2-(difluoromethyl)furan-3-carboxylic acid.

| Green Chemistry Principle | Application in Synthesis | Specific Example |

| Use of Renewable Feedstocks | Starting from biomass-derived furans. | Synthesis of furan-2,3-dicarboxylates from galactaric acid cas.cn. |

| Atom Economy | Direct C-H functionalization to avoid protecting groups and pre-functionalization steps. | Direct C-H difluoromethylation of furan-3-carboxylate. |

| Use of Safer Solvents and Reagents | Employing milder and less hazardous difluoromethylating agents. | Photoredox catalysis with CF₂HSO₂Na nih.gov; Use of fluoroform in continuous flow sci-hub.se. |

| Energy Efficiency | Utilizing visible light as an energy source for photocatalysis. | Organic photoredox-catalyzed difluoromethylation nih.gov. |

| Catalysis | Employing catalytic methods to reduce waste and increase efficiency. | Nickel-catalyzed decarboxylative difluoromethylation nih.gov. |

By integrating these functional group interconversion strategies with green chemistry principles, the synthesis of 2-(difluoromethyl)furan-3-carboxylic acid and its analogues can be achieved in a more efficient, sustainable, and environmentally responsible manner.

Chemical Reactivity and Derivatization of 2 Difluoromethyl Furan 3 Carboxylic Acid

Transformations at the Carboxylic Acid Group

The carboxylic acid group is a versatile functional handle that allows for the synthesis of a wide array of derivatives, including esters, amides, and acyl halides.

The conversion of 2-(difluoromethyl)furan-3-carboxylic acid to its corresponding esters is most commonly achieved through Fischer esterification. masterorganicchemistry.com This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. The reaction is an equilibrium process, and to achieve high yields of the ester, it is often necessary to use a large excess of the alcohol or to remove the water that is formed as a byproduct, for instance, with a Dean-Stark apparatus. masterorganicchemistry.com The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon, followed by a series of proton transfer and water elimination steps to yield the final ester product. masterorganicchemistry.com While direct esterification of furan-based carboxylic acids is common, alternative methods, such as reaction with an alkyl halide in the presence of a base, can also be employed.

| Reaction | Reagents | Typical Conditions | Description |

| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), Strong Acid Catalyst (e.g., H₂SO₄, TsOH) | Heat, often with removal of water | An equilibrium reaction where an alcohol and a carboxylic acid form an ester and water. masterorganicchemistry.com |

| Alkylation | Alkyl Halide (e.g., CH₃I), Base (e.g., K₂CO₃) | Solvent (e.g., DMF, Acetone) | The carboxylate, formed by deprotonation of the acid, acts as a nucleophile to displace the halide from the alkyl halide. |

The formation of amides from 2-(difluoromethyl)furan-3-carboxylic acid generally requires the activation of the carboxyl group to facilitate nucleophilic attack by an amine. mdpi.com Direct reaction with an amine is typically inefficient. Activation can be achieved by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride, or by using specialized coupling reagents. nih.gov In modern organic synthesis, a wide variety of peptide coupling reagents are used to promote amide bond formation under mild conditions, minimizing side reactions. uni-kiel.deuniurb.it These reagents, such as 1,1'-carbonyldiimidazole (B1668759) (CDI), carbodiimides (e.g., DCC, EDC), and phosphonium (B103445) or uronium salts (e.g., HATU, HBTU), react with the carboxylic acid to form a highly reactive acyl-substituted intermediate. nih.govresearchgate.net This intermediate is then readily attacked by the amine to form the desired amide, regenerating the coupling agent in a modified form. uniurb.it

| Coupling Reagent | Full Name | Class |

| CDI | 1,1'-Carbonyldiimidazole | Acylazole-forming |

| DCC | N,N'-Dicyclohexylcarbodiimide | Carbodiimide (B86325) |

| EDC | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide | Carbodiimide |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Uronium/Aminium Salt |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Uronium/Aminium Salt |

Acyl chlorides are highly reactive carboxylic acid derivatives that serve as valuable intermediates in the synthesis of esters, amides, and other compounds. wikipedia.orglibretexts.org The conversion of 2-(difluoromethyl)furan-3-carboxylic acid to its corresponding acyl chloride, 2-(difluoromethyl)furan-3-carbonyl chloride, can be accomplished using several standard chlorinating agents. libretexts.org Thionyl chloride (SOCl₂) is a common choice, as its reaction with a carboxylic acid produces the desired acyl chloride along with gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are easily removed from the reaction mixture. libretexts.org Other reagents such as phosphorus(V) chloride (PCl₅) and phosphorus(III) chloride (PCl₃) are also effective. libretexts.org Oxalyl chloride, often used with a catalytic amount of dimethylformamide (DMF), is another mild and efficient reagent for this transformation. wikipedia.org These acyl chlorides are significantly more electrophilic than the parent carboxylic acid, making them susceptible to attack by a wide range of nucleophiles. wikipedia.orgnih.gov

| Reagent | Formula | Byproducts | Notes |

| Thionyl Chloride | SOCl₂ | SO₂(g), HCl(g) | Byproducts are gaseous, simplifying purification. libretexts.org |

| Phosphorus(V) Chloride | PCl₅ | POCl₃, HCl(g) | A solid reagent that reacts readily. libretexts.org |

| Phosphorus(III) Chloride | PCl₃ | H₃PO₃ | A liquid reagent; reaction stoichiometry is 3:1 acid to PCl₃. libretexts.org |

| Oxalyl Chloride | (COCl)₂ | CO(g), CO₂(g), HCl(g) | Often used with catalytic DMF; a mild and selective reagent. wikipedia.org |

Decarboxylation is the removal of a carboxyl group, typically with its replacement by a hydrogen atom, releasing carbon dioxide. The decarboxylation of furan (B31954) carboxylic acids is a known transformation that can be induced under certain conditions, often involving heat. researchgate.net For example, 2-furoic acid can undergo thermal decarboxylation to produce furan. researchgate.net Similarly, furan-polycarboxylic acids can be selectively decarboxylated. uni.edu The ease of this reaction for 2-(difluoromethyl)furan-3-carboxylic acid would depend on the stability of the carbanionic intermediate formed upon loss of CO₂. The electron-withdrawing nature of the difluoromethyl group and the furan ring itself would influence the conditions required for this transformation.

Reactions Involving the Furan Ring System

The furan ring is an electron-rich aromatic system that is generally more reactive towards electrophiles than benzene. pearson.compearson.com Electrophilic aromatic substitution on an unsubstituted furan ring preferentially occurs at the C2 or C5 positions (α-positions) because the cationic intermediate (sigma complex) formed during the reaction is better stabilized by resonance, including a structure where the positive charge is delocalized onto the ring oxygen. pearson.comaskfilo.com

In the case of 2-(difluoromethyl)furan-3-carboxylic acid, the reactivity and regioselectivity of electrophilic substitution are dictated by the electronic effects of the existing substituents. Both the 2-(difluoromethyl) group and the 3-carboxylic acid group are electron-withdrawing, and therefore deactivate the furan ring towards electrophilic attack compared to unsubstituted furan. masterorganicchemistry.com This deactivation means that more forcing conditions may be required for substitution to occur.

The directing effect of these groups must also be considered. The most probable site for electrophilic attack is the C5 position. This position is alpha to the ring oxygen, which provides powerful resonance stabilization to the intermediate cation, and it is meta to the deactivating carboxyl group. Attack at the C4 position would place the incoming electrophile ortho to one deactivating group and meta to the other, leading to a less stable intermediate. Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are expected to yield the C5-substituted product predominantly. masterorganicchemistry.comlibretexts.org

| Reaction | Typical Reagents | Electrophile | Expected Product |

| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ (nitronium ion) | 5-Nitro-2-(difluoromethyl)furan-3-carboxylic acid |

| Halogenation | Br₂ or Cl₂ / Lewis Acid (e.g., FeBr₃) | Br⁺ or Cl⁺ | 5-Bromo- or 5-Chloro-2-(difluoromethyl)furan-3-carboxylic acid |

| Sulfonation | Fuming H₂SO₄ or SO₃ | SO₃ | 5-Sulfo-2-(difluoromethyl)furan-3-carboxylic acid |

| Friedel-Crafts Acylation | Acyl Chloride (RCOCl) / AlCl₃ | RCO⁺ (acylium ion) | 5-Acyl-2-(difluoromethyl)furan-3-carboxylic acid |

| Friedel-Crafts Alkylation | Alkyl Halide (RCl) / AlCl₃ | R⁺ (carbocation) | Often problematic on deactivated rings due to catalyst complexation and low reactivity. |

Nucleophilic Additions and Substitutions

The primary site for nucleophilic attack on 2-(difluoromethyl)furan-3-carboxylic acid is the electrophilic carbonyl carbon of the carboxylic acid group. These reactions proceed via a nucleophilic acyl substitution mechanism, a characteristic reaction of carboxylic acids and their derivatives. chemistryguru.com.sgmasterorganicchemistry.comlibretexts.org This pathway typically involves the initial addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of a leaving group (in this case, derived from the hydroxyl group). libretexts.orgyoutube.com

Common derivatizations via this mechanism include:

Esterification: Reaction with alcohols, typically under acidic catalysis, yields the corresponding esters.

Amidation: Treatment with amines, often requiring activation of the carboxylic acid (e.g., conversion to an acyl chloride or use of coupling agents like 1,1'-carbonyldiimidazole), produces amides. nih.govdovepress.com

Acyl Halide Formation: Reagents such as thionyl chloride or oxalyl chloride can convert the carboxylic acid into the more reactive acyl chloride, which is a key intermediate for synthesizing other derivatives. google.com

The electron-withdrawing nature of both the furan ring and the adjacent difluoromethyl group increases the partial positive charge on the carbonyl carbon, potentially enhancing its reactivity toward nucleophiles compared to simple alkyl carboxylic acids.

| Reaction Type | Typical Reagents | Product | Notes |

|---|---|---|---|

| Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | 2-(Difluoromethyl)furan-3-carboxylate ester | Equilibrium-driven reaction. |

| Amidation | Amine (R'R''NH), Coupling Agent (e.g., CDI, EDCI) | 2-(Difluoromethyl)furan-3-carboxamide | Direct reaction with amines is slow; activation is preferred. nih.govdovepress.com |

| Acyl Halide Formation | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | 2-(Difluoromethyl)furan-3-carbonyl chloride | Creates a highly reactive intermediate for further synthesis. google.com |

Ring Modification and Rearrangement Pathways

The furan ring, while aromatic, can participate in various cycloaddition and rearrangement reactions, serving as a versatile building block in synthesis. baranlab.org The specific substituents on the ring heavily influence the feasibility and outcome of these transformations.

One notable transformation of substituted furans is the Achmatowicz reaction , an oxidative ring expansion that converts a furan into a dihydropyranone. While typically initiated with furfuryl alcohols, related oxidative rearrangements can be pathways for modifying the furan core. grafiati.com

Furthermore, furan derivatives can undergo rearrangement upon oxidation. For instance, the oxidation of furan-2-carboximidamides is known to lead to N-acyl-N-(2-furyl)ureas through a carbodiimide intermediate. rsc.org Although this specific reaction applies to a derivative, it highlights the potential for complex rearrangements of the furan system under oxidative conditions.

Cycloaddition reactions are also a hallmark of furan chemistry. The furan ring can act as a diene in Diels-Alder reactions with potent dienophiles. The presence of two electron-withdrawing groups on 2-(difluoromethyl)furan-3-carboxylic acid would generally make it a less reactive diene compared to electron-rich furans. However, specific reaction conditions or intramolecular processes could still facilitate such transformations.

Oxidation and Reduction Chemistry of the Furan Moiety

The furan moiety is susceptible to both oxidation and reduction, which can either modify the ring or lead to its complete saturation.

Oxidation: Furans are sensitive to various oxidizing agents. The oxidation can lead to ring-opening, yielding dicarbonyl compounds, or other complex transformations. grafiati.com For example, the oxidation of furfural (B47365) (furan-2-carbaldehyde) can yield various products, eventually leading to 2,5-furandicarboxylic acid under certain conditions. researchgate.net The oxidation of 2-(difluoromethyl)furan-3-carboxylic acid would likely be complex, with potential for reactions at the furan ring, though the electron-withdrawing groups may offer some degree of stabilization against oxidation compared to alkyl-substituted furans.

Reduction: The furan ring can be hydrogenated to the corresponding tetrahydrofuran (B95107) derivative. Catalytic hydrogenation using noble metal catalysts like palladium (Pd) or platinum (Pt) is a common method. d-nb.info For furancarboxylic acids, it is possible to selectively hydrogenate the furan ring while preserving the carboxylic acid group. d-nb.info The reduction of 2-(difluoromethyl)furan-3-carboxylic acid would be expected to yield 2-(difluoromethyl)tetrahydrofuran-3-carboxylic acid.

| Transformation | Typical Reagents/Conditions | Expected Product | Reference Principle |

|---|---|---|---|

| Ring Hydrogenation (Reduction) | H₂, Pd/C or PtO₂ | 2-(Difluoromethyl)tetrahydrofuran-3-carboxylic acid | Selective hydrogenation of the furan ring is feasible. d-nb.info |

| Ring Oxidation | Various (e.g., singlet oxygen, peroxides, halogen-based) | Ring-opened products or rearranged heterocycles | Furans are generally susceptible to oxidative cleavage. grafiati.com |

Reactivity of the Difluoromethyl Group

Stability and Chemical Transformations

The difluoromethyl group is generally considered stable under many reaction conditions. However, the C-H bond within this group exhibits weak acidity. nih.govresearchgate.net This acidity is due to the strong inductive electron-withdrawing effect of the two fluorine atoms.

While the pKa is high, deprotonation can be achieved using very strong bases (superbases) in combination with Lewis acids to trap the resulting anion. acs.org This generates a nucleophilic difluoromethylide anion (Ar-CF₂⁻), which can then react with a variety of electrophiles, enabling the construction of new carbon-carbon or carbon-heteroatom bonds at the difluoromethyl position. acs.org This represents a powerful, albeit underexplored, method for the further derivatization of the molecule.

Influence on Ring Reactivity

The difluoromethyl group exerts a profound electronic influence on the furan ring. Its primary effect is strong electron withdrawal through the inductive effect (-I effect) of the two highly electronegative fluorine atoms. rsc.org

This has several important consequences:

Deactivation towards Electrophilic Aromatic Substitution: The electron-withdrawing nature of both the CHF₂ and COOH groups significantly reduces the electron density of the furan ring. This deactivates the ring towards electrophilic attack (e.g., nitration, halogenation, Friedel-Crafts reactions), making such reactions much more difficult compared to unsubstituted furan.

Increased Acidity of the Carboxylic Acid: The CHF₂ group, being adjacent to the carboxylic acid, will inductively withdraw electron density, stabilizing the carboxylate conjugate base. This should result in a lower pKa, making 2-(difluoromethyl)furan-3-carboxylic acid a stronger acid than furan-3-carboxylic acid itself.

Modulation of Nucleophilic Attack: As mentioned, the electron-withdrawing effect enhances the electrophilicity of the carbonyl carbon in the carboxylic acid group.

Spectroscopic and Advanced Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. Specific nuclei within the molecule, such as protons (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F), resonate at characteristic frequencies when placed in a strong magnetic field, providing detailed information about their chemical environment and connectivity.

¹H NMR spectroscopy would be expected to provide key information about the protons in 2-(Difluoromethyl)furan-3-carboxylic acid. This would include the protons on the furan (B31954) ring and the proton of the difluoromethyl group. The chemical shifts, coupling constants (J-values), and signal multiplicities would be crucial for confirming the substitution pattern of the furan ring and the nature of the difluoromethyl group. The acidic proton of the carboxylic acid group would likely appear as a broad singlet at a downfield chemical shift.

¹³C NMR spectroscopy would complement the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in 2-(Difluoromethyl)furan-3-carboxylic acid would give a distinct signal. The chemical shifts of the furan ring carbons, the carboxylic acid carbon, and the carbon of the difluoromethyl group would be indicative of their electronic environments. Furthermore, coupling between the carbon-13 nuclei and the attached fluorine atoms would result in characteristic splitting patterns, providing further structural confirmation.

¹⁹F NMR spectroscopy is a highly sensitive technique for the characterization of organofluorine compounds. For 2-(Difluoromethyl)furan-3-carboxylic acid, the ¹⁹F NMR spectrum would be expected to show a signal for the two equivalent fluorine atoms of the difluoromethyl group. The chemical shift of this signal would be characteristic of a CHF₂ group attached to a furan ring. Additionally, the signal would likely be split into a doublet due to coupling with the proton of the difluoromethyl group.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

HRMS provides a highly accurate measurement of the mass of a molecule, which allows for the determination of its elemental formula. For 2-(Difluoromethyl)furan-3-carboxylic acid (C₆H₄F₂O₃), the exact mass of the molecular ion would be a critical piece of data for its unambiguous identification.

In mass spectrometry, molecules can be fragmented into smaller, charged pieces. The pattern of these fragments is often unique to a particular molecular structure. For 2-(Difluoromethyl)furan-3-carboxylic acid, characteristic fragmentation pathways would likely involve the loss of the carboxylic acid group (as CO₂ or COOH), and fragmentation of the furan ring. Analysis of these fragments would provide valuable corroborating evidence for the proposed structure.

Due to the absence of specific experimental data for 2-(Difluoromethyl)furan-3-carboxylic acid in the public domain, the detailed tables of spectroscopic data as requested in the article outline cannot be provided at this time. The generation of such data would require the synthesis and subsequent analytical characterization of the compound.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum of 2-(difluoromethyl)furan-3-carboxylic acid is expected to be dominated by the characteristic absorptions of the carboxylic acid group and the furan ring, with notable contributions from the difluoromethyl substituent. In the solid state, carboxylic acids typically exist as hydrogen-bonded dimers, which significantly influences the vibrational frequencies, particularly of the O-H and C=O groups.

Key expected IR absorption bands would include:

O-H Stretching: A very broad and intense absorption band is anticipated in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.

C-H Stretching: Aromatic C-H stretching vibrations from the furan ring are expected to appear around 3100-3000 cm⁻¹. The C-H stretch of the difluoromethyl group (CHF₂) would likely be observed in the 3000-2900 cm⁻¹ region.

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching of the carboxylic acid is predicted to be in the range of 1720-1680 cm⁻¹. The exact position will be influenced by the electron-withdrawing nature of the furan ring and the difluoromethyl group, as well as the degree of hydrogen bonding.

C=C and C-O-C Stretching (Furan Ring): The furan ring vibrations are expected to produce a series of bands in the 1600-1000 cm⁻¹ region. These would include C=C stretching vibrations (typically around 1600-1450 cm⁻¹), and asymmetric and symmetric C-O-C stretching vibrations.

C-F Stretching: The C-F stretching vibrations of the difluoromethyl group are anticipated to give rise to strong and characteristic absorption bands in the region of 1100-1000 cm⁻¹.

O-H Bending: In-plane and out-of-plane O-H bending vibrations are also expected. The in-plane bend is often coupled with C-O stretching and appears in the 1440-1395 cm⁻¹ region, while a broad out-of-plane bending band can be observed around 920 cm⁻¹.

Predicted Infrared Spectral Data for 2-(Difluoromethyl)furan-3-carboxylic acid

| Wavenumber Range (cm⁻¹) | Assignment | Intensity |

| 3300-2500 | O-H stretch (hydrogen-bonded) | Strong, Broad |

| 3100-3000 | C-H stretch (furan ring) | Medium |

| 3000-2900 | C-H stretch (CHF₂) | Medium |

| 1720-1680 | C=O stretch (carboxylic acid) | Strong |

| 1600-1450 | C=C stretch (furan ring) | Medium |

| 1440-1395 | O-H bend (in-plane) | Medium |

| 1300-1200 | C-O stretch (carboxylic acid) | Strong |

| 1100-1000 | C-F stretch (CHF₂) | Strong |

| ~920 | O-H bend (out-of-plane) | Medium, Broad |

Raman Spectroscopy

Raman spectroscopy, which relies on the scattering of light, provides complementary information to IR spectroscopy. While strong IR bands arise from vibrations with a large change in dipole moment, strong Raman bands are associated with vibrations that cause a significant change in polarizability.

For 2-(difluoromethyl)furan-3-carboxylic acid, the following Raman signals would be anticipated:

Symmetric Ring Breathing Mode: A strong, sharp band characteristic of the furan ring's symmetric breathing vibration is expected.

C=C Stretching: The C=C stretching vibrations of the furan ring, which are often strong in the Raman spectrum, would be prominent.

C-H Stretching: The C-H stretching vibrations of the furan ring and the difluoromethyl group would also be observable.

C=O Stretching: The carbonyl stretch of the carboxylic acid would likely be present, though it is typically weaker in the Raman spectrum compared to the IR spectrum.

C-F Stretching: The symmetric C-F stretching vibration of the difluoromethyl group may also be Raman active.

Predicted Raman Spectral Data for 2-(Difluoromethyl)furan-3-carboxylic acid

| Wavenumber Range (cm⁻¹) | Assignment | Intensity |

| 3100-3000 | C-H stretch (furan ring) | Medium |

| 3000-2900 | C-H stretch (CHF₂) | Medium |

| 1600-1450 | C=C stretch (furan ring) | Strong |

| ~1400 | Symmetric Ring Breathing | Strong |

| 1100-1000 | Symmetric C-F stretch (CHF₂) | Medium |

X-ray Crystallography for Solid-State Structure Determination

While no experimental crystal structure for 2-(difluoromethyl)furan-3-carboxylic acid has been reported, its solid-state architecture can be predicted based on the known structures of similar carboxylic acids. It is highly probable that the molecules would form centrosymmetric dimers in the crystal lattice, linked by strong intermolecular hydrogen bonds between the carboxylic acid moieties.

The crystal packing would be further influenced by weaker intermolecular interactions, such as C-H···O and C-H···F hydrogen bonds, and potentially π-π stacking interactions between the furan rings. The difluoromethyl group, with its fluorine atoms, could also participate in halogen bonding.

The determination of the crystal structure through single-crystal X-ray diffraction would provide precise information on:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell.

Space Group: The symmetry of the crystal lattice.

Molecular Conformation: The precise bond lengths, bond angles, and torsion angles within the molecule, confirming the planarity of the furan ring and the orientation of the substituents.

Intermolecular Interactions: The geometry and nature of the hydrogen bonding and other non-covalent interactions that dictate the crystal packing.

Predicted Crystallographic Data for 2-(Difluoromethyl)furan-3-carboxylic acid

| Parameter | Predicted Value/Feature |

| Crystal System | Likely Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) |

| Key Intermolecular Interaction | Centrosymmetric R²₂(8) hydrogen-bonded dimer |

| Key Bond Lengths (Å) | C=O (~1.25), C-O (~1.30), C-F (~1.35) |

| Key Bond Angles (°) | O-C=O (~120), C-C-O (~115) |

Computational Chemistry and Theoretical Investigations of 2 Difluoromethyl Furan 3 Carboxylic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-(difluoromethyl)furan-3-carboxylic acid, such calculations would be invaluable in characterizing its structure and electronic nature.

Geometric optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule. This would reveal the most stable three-dimensional structure of 2-(difluoromethyl)furan-3-carboxylic acid, providing crucial data on bond lengths, bond angles, and dihedral angles. A conformational analysis would further explore the energy landscape of the molecule, identifying different stable conformers and the energy barriers between them, which is particularly relevant for the rotatable bonds of the carboxylic acid and difluoromethyl groups. Currently, no specific optimized geometric parameters for this molecule have been published.

The electronic structure of a molecule governs its reactivity. An analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would provide insights into the molecule's ability to donate and accept electrons, respectively. The energies and spatial distributions of these frontier orbitals are key indicators of chemical reactivity and are essential for predicting how the molecule will interact with other chemical species. This information is not available for 2-(difluoromethyl)furan-3-carboxylic acid.

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 2-(difluoromethyl)furan-3-carboxylic acid, an MEP map would visualize the electrostatic potential on the molecule's surface, indicating likely sites for electrophilic and nucleophilic attack. This visual tool is instrumental in understanding intermolecular interactions, but a specific MEP map for this compound has not been generated in published research.

Mechanistic Studies through Computational Modeling

Computational modeling is also instrumental in studying reaction mechanisms, providing a level of detail that is often inaccessible through experimental methods alone.

To understand the kinetics of a chemical reaction involving 2-(difluoromethyl)furan-3-carboxylic acid, one would need to characterize the transition state—the highest energy point along the reaction coordinate. Computational methods can determine the geometry and energy of these fleeting structures, which is essential for calculating activation energies and reaction rates. No such studies have been reported for reactions involving this specific furan (B31954) derivative.

By mapping the entire reaction pathway, from reactants through transition states to products, computational chemistry can provide a detailed energy profile. This profile offers a comprehensive understanding of the reaction's thermodynamics and kinetics. Elucidating potential reaction pathways for the synthesis or derivatization of 2-(difluoromethyl)furan-3-carboxylic acid would require dedicated computational studies, which are currently absent from the scientific literature.

Analysis of Fluorine's Electronic Effects on Furan Aromaticity and Reactivity

The introduction of a difluoromethyl (-CHF₂) group at the C2 position of the furan-3-carboxylic acid scaffold significantly alters the electronic landscape of the heterocyclic ring, thereby influencing its aromaticity and reactivity. Computational studies, primarily employing Density Functional Theory (DFT), provide a quantitative framework for understanding these perturbations. The high electronegativity of the fluorine atoms is the principal source of these electronic effects.

The primary influence of the -CHF₂ group is a strong inductive electron-withdrawing effect (-I). This effect leads to a general polarization of the sigma (σ) framework, drawing electron density away from the furan ring. Natural Bond Orbital (NBO) analysis is a computational tool used to quantify this charge transfer. In analogous fluorinated heterocycles, NBO calculations have shown a decrease in electron density on the ring atoms and an accumulation of negative charge on the fluorine atoms. emerginginvestigators.orgwikipedia.org This reduction in electron density on the furan ring is expected to decrease its susceptibility to electrophilic aromatic substitution, a characteristic reaction of furan. pearson.com Furan's reactivity is typically higher than benzene's due to the electron-donating nature of the oxygen atom; however, the presence of the -CHF₂ group mitigates this effect. pearson.com

The impact on aromaticity can be assessed using various computational indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS). bohrium.comnumberanalytics.comnumberanalytics.com The HOMA index evaluates aromaticity based on the degree of bond length equalization in the ring. nih.govacs.org The strong -I effect of the -CHF₂ group can lead to greater bond length alternation, which would be reflected in a lower HOMA value compared to unsubstituted furan, indicating a reduction in aromatic character. NICS calculations, which measure the magnetic shielding at the center of the ring, are also used to probe aromaticity. A less negative NICS value for 2-(difluoromethyl)furan-3-carboxylic acid compared to furan would also suggest diminished aromaticity.

Frontier Molecular Orbital (FMO) analysis provides insights into the reactivity of the molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators. The electron-withdrawing -CHF₂ group is expected to lower the energy of both the HOMO and LUMO. A lower HOMO energy suggests a reduced ability to donate electrons in reactions with electrophiles, thus decreasing reactivity towards electrophilic attack. Conversely, a lower LUMO energy implies an increased ability to accept electrons, potentially enhancing reactivity towards nucleophiles.

The distribution of these frontier orbitals also dictates the regioselectivity of reactions. For furan, electrophilic substitution typically occurs at the C2 or C5 position due to the greater stabilization of the intermediate carbocation. pearson.com In 2-(difluoromethyl)furan-3-carboxylic acid, the C5 position would remain the most likely site for electrophilic attack, as the C2 position is already substituted and electronically deactivated.

A summary of the expected electronic effects is presented in the table below.

| Electronic Effect/Parameter | Expected Influence of -CHF₂ Group | Consequence for Aromaticity & Reactivity |

| Inductive Effect (-I) | Strong electron withdrawal from the furan ring. | Decreased electron density on the ring, leading to deactivation towards electrophilic attack. |

| Resonance Effect (+R) | Weak electron donation from fluorine lone pairs. | Generally overshadowed by the strong inductive effect. |

| Aromaticity (HOMA, NICS) | Expected decrease in HOMA value and less negative NICS value. | Reduction in the aromatic character of the furan ring. |

| HOMO Energy | Lowered energy level. | Reduced nucleophilicity and lower reactivity towards electrophiles. |

| LUMO Energy | Lowered energy level. | Increased electrophilicity and potential for enhanced reactivity with nucleophiles. |

| Reactivity | Deactivation of the furan ring, particularly for electrophilic substitution. | The molecule is expected to be less reactive than unsubstituted furan-3-carboxylic acid in electrophilic reactions. |

Prediction and Interpretation of Spectroscopic Parameters

Computational methods, particularly DFT, are invaluable for predicting and interpreting the spectroscopic parameters of molecules like 2-(difluoromethyl)furan-3-carboxylic acid. These theoretical calculations provide a basis for assigning experimental spectra and understanding how the molecular structure gives rise to the observed spectroscopic features.

Infrared (IR) Spectroscopy:

Theoretical vibrational analysis can predict the IR spectrum by calculating the frequencies and intensities of the normal modes of vibration. ekb.egresearchgate.net For 2-(difluoromethyl)furan-3-carboxylic acid, key predicted vibrational modes would include:

O-H Stretch: A broad and intense absorption is expected in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.

C=O Stretch: A strong absorption corresponding to the carbonyl stretch of the carboxylic acid is predicted, typically in the range of 1700-1750 cm⁻¹. The electron-withdrawing nature of the adjacent furan ring, further deactivated by the -CHF₂ group, may shift this frequency to the higher end of the range.

C-F Stretches: Strong and characteristic absorptions corresponding to the symmetric and asymmetric stretching of the C-F bonds in the difluoromethyl group are expected in the 1000-1200 cm⁻¹ region.

Furan Ring Vibrations: C-H, C=C, and C-O stretching and bending vibrations of the furan ring will appear in the fingerprint region (below 1600 cm⁻¹).

Computational modeling allows for the visualization of these vibrational modes, aiding in the precise assignment of experimental IR bands. computabio.comnih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The prediction of NMR chemical shifts (δ) and coupling constants (J) is a common application of DFT. ivanmr.com The Gauge-Independent Atomic Orbital (GIAO) method is frequently used for this purpose. nih.gov

¹H NMR:

-COOH Proton: A highly deshielded signal, typically appearing as a broad singlet above 10 ppm.

Furan Protons: The protons on the furan ring are expected to be in the aromatic region. The proton at the C4 position will likely appear as a doublet, coupled to the C5 proton. The C5 proton will also be a doublet. The electron-withdrawing effects of both the carboxylic acid and the difluoromethyl group will influence their precise chemical shifts, likely causing a downfield shift compared to unsubstituted furan.

-CHF₂ Proton: This proton will appear as a triplet due to coupling with the two equivalent fluorine atoms (¹⁹F has a nuclear spin of I = ½). The chemical shift will be significantly downfield due to the electronegativity of the attached fluorines.

¹³C NMR:

Carbonyl Carbon (-COOH): Predicted to be significantly deshielded, appearing in the 160-180 ppm range.

Furan Carbons: The chemical shifts of the furan ring carbons will be influenced by the substituents. The carbon attached to the difluoromethyl group (C2) and the carboxylic acid group (C3) will be significantly affected. DFT calculations are crucial for the unambiguous assignment of these signals. acs.orgacs.org

Difluoromethyl Carbon (-CHF₂): This carbon will exhibit a large downfield shift due to the attached fluorine atoms and will appear as a triplet in the proton-coupled spectrum due to C-F coupling.

¹⁹F NMR:

The two fluorine atoms of the -CHF₂ group are chemically equivalent and are expected to produce a single signal. This signal will be split into a doublet due to coupling with the single proton of the difluoromethyl group. nih.govresearchgate.net The chemical shift of fluorine is highly sensitive to its electronic environment, making ¹⁹F NMR a powerful tool for characterizing fluorinated compounds. biophysics.org Theoretical predictions can be very accurate in determining the expected chemical shift region. nih.govresearchgate.net

The following table summarizes the predicted key spectroscopic features for 2-(difluoromethyl)furan-3-carboxylic acid based on theoretical principles.

| Spectrum | Functional Group | Predicted Chemical Shift / Wavenumber | Multiplicity |

| IR | -OH (Carboxylic Acid) | 2500-3300 cm⁻¹ | Broad |

| IR | -C=O (Carboxylic Acid) | 1700-1750 cm⁻¹ | Strong |

| IR | -C-F (Difluoromethyl) | 1000-1200 cm⁻¹ | Strong |

| ¹H NMR | -COOH | >10 ppm | Broad Singlet |

| ¹H NMR | Furan H-4, H-5 | 7-8.5 ppm | Doublets |

| ¹H NMR | -CHF₂ | 6.5-8 ppm | Triplet |

| ¹³C NMR | -COOH | 160-180 ppm | Singlet |

| ¹³C NMR | Furan Carbons | 110-160 ppm | Singlets |

| ¹³C NMR | -CHF₂ | 110-130 ppm | Triplet (due to C-F coupling) |

| ¹⁹F NMR | -CHF₂ | Varies | Doublet |

Synthetic Utility and Applications As a Building Block in Advanced Organic Synthesis

Precursor for Complex Fluorinated Heterocycles

There is no specific information available detailing the use of 2-(Difluoromethyl)furan-3-carboxylic acid as a direct precursor for the synthesis of complex fluorinated heterocycles. While furan (B31954) derivatives are commonly used to construct more complex ring systems, the specific reaction pathways and resulting heterocyclic structures originating from this difluoromethylated compound are not described in the retrieved literature.

Scaffold for Novel Chemical Entities

The furan nucleus is widely recognized as a valuable scaffold for the development of novel chemical entities due to its versatile reactivity. However, research that specifically utilizes the 2-(difluoromethyl)furan-3-carboxylic acid scaffold as a foundational structure for building new and diverse molecules could not be identified.

Intermediate in the Synthesis of Biologically Relevant Molecules

The synthesis of biologically active molecules often involves furan-containing intermediates. The literature provides examples of various furan carboxylic acids being used in the synthesis of compounds with potential therapeutic applications. However, no specific synthetic strategies were found where 2-(difluoromethyl)furan-3-carboxylic acid serves as a key intermediate in the production of known biologically relevant molecules.

Role in Materials Science Research

In the field of materials science, certain furan derivatives, such as 2,5-furandicarboxylic acid (FDCA), have been investigated as bio-based monomers for the synthesis of polymers like polyethylene (B3416737) furanoate (PEF). Unfortunately, there is no available information to suggest that 2-(difluoromethyl)furan-3-carboxylic acid has been explored as a monomer or precursor in the development of new materials.

Development of Methodologies for Analytical Research of Perfluorinated Carboxylic Acids

Perfluorinated carboxylic acids (PFCAs) are a class of persistent environmental pollutants, and various analytical methods have been developed for their detection. These methods often involve derivatization to enhance detection by techniques such as HPLC with fluorescence detection or gas chromatography. The available literature on these analytical methodologies does not mention the use of 2-(difluoromethyl)furan-3-carboxylic acid as a standard, internal standard, or derivatizing agent in the development of these techniques.

Conclusion and Future Research Directions

Identification of Unexplored Synthetic Pathways and Methodological Enhancements

Detailed synthetic procedures for 2-(Difluoromethyl)furan-3-carboxylic acid are not extensively reported in peer-reviewed scientific journals. While general methods for the synthesis of furan-3-carboxylic acid and its derivatives are known, specific adaptations and optimizations for the introduction of a difluoromethyl group at the 2-position of the furan (B31954) ring, followed by carboxylation at the 3-position, remain an area ripe for investigation.

Future research could explore various fluorination strategies on furan precursors. Methodological enhancements could focus on improving yield, scalability, and the use of more environmentally benign reagents. The development of a robust and efficient synthesis would be a critical step in enabling further research into the properties and applications of this compound.

Opportunities for Advanced Mechanistic Understanding and Theoretical Predictions

There is a notable absence of studies on the reaction mechanisms involving 2-(Difluoromethyl)furan-3-carboxylic acid. The electronic influence of the difluoromethyl group on the reactivity of the furan ring and the carboxylic acid moiety presents a compelling area for theoretical and experimental investigation.

Computational studies, such as those employing Density Functional Theory (DFT), could provide valuable insights into the molecule's electronic structure, bond energies, and predicted reactivity in various chemical transformations. Such theoretical predictions could guide future experimental work and accelerate the understanding of this compound's chemical behavior.

Potential for Novel Derivatization and Functionalization

The chemical structure of 2-(Difluoromethyl)furan-3-carboxylic acid offers two primary sites for derivatization: the carboxylic acid group and the furan ring itself. The carboxylic acid can be converted into a variety of functional groups, including esters, amides, and acid halides, using standard synthetic methodologies.

The furan ring, influenced by the electron-withdrawing difluoromethyl group, could undergo various transformations. However, without experimental data, the specific outcomes of such reactions remain speculative. Research into the derivatization of this molecule could lead to the synthesis of novel compounds with potentially interesting biological or material properties.

Table 2: Potential Derivatization Reactions

| Reaction Type | Potential Product Class |

| Esterification | Furan-3-carboxylates |

| Amidation | Furan-3-carboxamides |

| Halogenation of Carboxylic Acid | Furan-3-carbonyl halides |

Emerging Roles as a Versatile Chemical Synthon in Academic and Industrial Research

Given the limited available research, the role of 2-(Difluoromethyl)furan-3-carboxylic acid as a versatile chemical synthon is still emerging and largely unexplored. The presence of the fluorinated functional group makes it an attractive building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science where fluorine incorporation is often used to modulate properties such as metabolic stability and lipophilicity.

Its potential as a synthon will be directly linked to the development of efficient synthetic routes and a deeper understanding of its reactivity. As more research is conducted, its utility in academic and industrial settings may become more clearly defined.

Q & A

Basic: What are the common synthetic routes for 2-(difluoromethyl)furan-3-carboxylic acid?

Methodological Answer:

Synthesis typically involves functionalizing the furan ring with a difluoromethyl group followed by carboxylation. Key steps include:

- Step 1: Starting with a pre-functionalized furan derivative (e.g., 3-bromofuran), introduce the difluoromethyl group via nucleophilic substitution using difluoromethylating agents like ClCFH or BrCFH under palladium catalysis .

- Step 2: Carboxylation via carbon dioxide insertion using Grignard reagents or transition-metal-mediated pathways (e.g., Cu-catalyzed carboxylation of aryl halides) .

- Step 3: Purification via column chromatography or recrystallization, with structural validation using H/F NMR and FTIR.

Advanced: How can regioselective difluoromethylation be achieved during synthesis?

Methodological Answer:

Regioselectivity challenges arise due to competing reactions at multiple furan positions. Strategies include:

- Directing Groups: Temporarily install a directing group (e.g., boronic esters) to steer difluoromethylation to the C2 position .

- Metal Catalysis: Use Pd(0)/ligand systems (e.g., Xantphos) to stabilize intermediates and favor C2 substitution .

- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution at the desired position. Monitor reaction progress via F NMR to confirm selectivity .

Basic: Which spectroscopic techniques are critical for structural characterization?

Methodological Answer:

- H and F NMR: Confirm the presence of the difluoromethyl (-CFH) group via characteristic splitting patterns (e.g., coupling constants ~50 Hz) .

- FTIR: Identify carboxylic acid (-COOH) stretching vibrations (~1700 cm) and C-F bonds (1100–1200 cm) .

- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula using ESI-TOF or MALDI-TOF .

Advanced: How to resolve ambiguities in NMR assignments for fluorinated furans?

Methodological Answer:

Ambiguities arise from overlapping signals or variable coupling. Use:

- 2D NMR (COSY, HSQC): Resolve proton-proton correlations and assign carbon environments .

- DFT Calculations: Predict chemical shifts using Gaussian or ORCA software to compare with experimental data .

- Isotopic Labeling: Synthesize C-labeled analogs to trace specific carbon signals .

Basic: What are the known biological targets of this compound?

Methodological Answer:

The compound inhibits succinate dehydrogenase (Complex II) in fungal pathogens, validated via:

- Enzyme Assays: Measure IC values using mitochondrial extracts and NADH oxidation rates .

- Docking Studies: Use AutoDock Vina to model interactions with the ubiquinone-binding site of Complex II .

- In Vivo Efficacy: Test antifungal activity in plant models (e.g., Fusarium-infected wheat) .

Advanced: How to design SAR studies to optimize activity against Complex II?

Methodological Answer:

- Scaffold Modifications: Syntesterize analogs with varying substituents (e.g., methyl, chloro) at C3/C5 of the furan ring .

- Bioisosteric Replacement: Replace the carboxylic acid with tetrazoles or sulfonamides to improve membrane permeability .

- Free-Wilson Analysis: Quantify contributions of substituents to activity using regression models .

Basic: How does the difluoromethyl group influence physicochemical properties?

Methodological Answer:

- Lipophilicity: The -CFH group increases logP by ~0.5 units compared to -CH, measured via shake-flask assays .

- Metabolic Stability: Fluorine’s electronegativity reduces oxidative metabolism, assessed using liver microsomes (t > 2 hours) .

- Acidity: The carboxylic acid pKa (~3.5) is minimally affected due to the inductive effect of fluorine .

Advanced: What are the comparative effects of difluoromethyl vs. trifluoromethyl in similar scaffolds?

Methodological Answer:

- Enzyme Binding: Trifluoromethyl (-CF) provides stronger van der Waals interactions but reduces solubility. Compare using surface plasmon resonance (SPR) .

- Thermodynamic Solubility: Measure via nephelometry; -CFH improves aqueous solubility by 20% over -CF .

- In Vivo Toxicity: -CFH analogs show lower hepatotoxicity in rodent models (ALT/AST levels) .

Advanced: What challenges arise in LC-MS/MS differentiation of fluorinated analogs?

Methodological Answer:

- Ion Suppression: Fluorine’s electronegativity reduces ionization efficiency. Mitigate using HILIC columns or post-column additives (e.g., ammonium acetate) .

- Isomeric Discrimination: Use CID fragmentation patterns (e.g., m/z 181 for -CFH vs. m/z 197 for -CF) .

- Quantitation: Employ isotopically labeled internal standards (e.g., C-analogs) .

Advanced: How to assess metabolic stability in in vitro models?

Methodological Answer:

- Microsomal Incubations: Incubate with NADPH-fortified human liver microsomes (HLM) and monitor parent compound depletion via LC-MS/MS .

- CYP Inhibition Screening: Use fluorogenic probes (e.g., CYP3A4: BFC) to identify metabolic pathways .

- Reactive Metabolite Trapping: Add glutathione (GSH) to detect electrophilic intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.